3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-5-18(6-3-1)16-23-20-10-8-19(9-11-20)22-14-12-17-7-4-13-21-15-17;/h1-3,5-6,8-11,17,21H,4,7,12-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCZWFWINADER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride generally follows a sequence of reactions involving:
- Formation of the piperidine ring substituted with appropriate functional groups.
- Introduction of the benzyloxyphenoxyethyl moiety via nucleophilic substitution or etherification.
- Conversion to the hydrochloride salt for stability and handling.
The synthesis exploits well-established organic transformations such as alkylation, ether formation, and salt formation, often under reflux conditions with suitable bases and solvents.
Detailed Preparation Steps
Based on reported methods for related piperidine derivatives and specific examples from patent literature, the following detailed preparation method can be outlined:
Step 1: Preparation of the Intermediate Piperidine Derivative
- Starting from a substituted piperidine such as (4-phenoxy-piperidin-1-yl)-acetic acid ethyl ester or a similar precursor.
- Functionalization to introduce a hydroxy or benzyloxy group on the phenyl ring may be performed prior to or after ring formation.
- The intermediate is often purified by crystallization or chromatography.
Step 2: Introduction of the Benzyloxyphenoxyethyl Group
- The benzyloxyphenoxyethyl side chain is introduced by reacting the piperidine intermediate with a suitable halogenated precursor such as 2-(4-benzyloxyphenoxy)ethyl bromide or chloride.
- This reaction typically uses a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide or 2-butanone.
- The mixture is refluxed overnight to ensure complete substitution.
Step 3: Formation of the Hydrochloride Salt
- The crude product is dissolved in a mixture of ethanol and ethyl acetate.
- Ethanolic hydrogen chloride (HCl) is added in slight excess (typically 1.1 equivalents) to form the hydrochloride salt.
- The product precipitates as a solid, which is filtered and dried.
Representative Example from Patent Literature
An example aligned with the synthesis of similar piperidine derivatives is described as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | React 4-(4-methyl-benzyl)-piperidin-4-ol with 2-bromoethoxy-phenyl derivative in 2-butanone with potassium carbonate, reflux overnight | Formation of substituted piperidine intermediate |
| 2 | Purification by extraction and drying | Crude intermediate obtained |
| 3 | Dissolve crude in ethanol/ethyl acetate, add ethanolic HCl (1.1 eq) | Formation of hydrochloride salt as colorless solid |
| 4 | Isolation by filtration, drying | Final product with melting point around 90-100 °C |
This method yields the hydrochloride salt with moderate to good yields (~58-72%) and purity suitable for pharmaceutical applications.
Analytical Data and Purity
- Melting points for related hydrochloride salts range from approximately 77 °C to 125 °C depending on substituents.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C₂₀H₂₆ClNO₂.
- Purification steps often include silica gel chromatography and recrystallization to ensure high purity.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Substituted piperidinols and halogenated ethers | Commercially available or synthesized |
| Solvents | 2-butanone, ethanol, ethyl acetate | Polar aprotic for substitution; alcohols for salt formation |
| Base | Potassium carbonate | Facilitates nucleophilic substitution |
| Reaction temperature | Reflux (80-110 °C) | Ensures complete reaction |
| Reaction time | Overnight (12-18 hours) | Sufficient for high conversion |
| Salt formation | Ethanolic HCl, 1.1 equivalents | Stabilizes compound as hydrochloride salt |
| Yield | 58-72% | Moderate to good yields |
| Purification | Extraction, chromatography, recrystallization | Ensures pharmaceutical grade purity |
Research Findings and Notes
- The benzyloxy group on the phenoxy ring enhances lipophilicity and may influence biological activity.
- Preparation methods emphasize mild conditions to preserve sensitive functional groups.
- The hydrochloride salt form improves solubility and stability, important for pharmaceutical formulations.
- Variations in substituents on the piperidine ring or phenyl group allow tuning of pharmacological properties, as demonstrated by analogs in patent literature.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₂₀H₂₆ClNO₂
- CAS Number : 1219961-20-2
The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other applications.
Pharmaceutical Research
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is primarily utilized in pharmaceutical research as a potential pharmacological agent. Its interactions with biological molecules are of significant interest for drug design and development.
- Mechanism of Action : The compound is believed to modulate the activity of specific enzymes or receptors, leading to various biological effects. Understanding these interactions is crucial for developing therapeutic agents targeting diseases such as diabetes, obesity, and neurodegenerative disorders .
Research indicates that this compound exhibits promising biological activities, including:
- Enzyme Inhibition : Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Receptor Binding : The compound has been investigated for its potential to bind to various receptors, including those involved in central nervous system functions and metabolic regulation .
Case Studies
Several studies have explored the applications of this compound:
- Antidiabetic Properties : Research has indicated that derivatives of piperidine can act as agonists for adrenergic receptors, potentially aiding in the treatment of type II diabetes by improving insulin sensitivity and glucose metabolism .
- Neuropharmacological Effects : Investigations into the central nervous system effects have shown that compounds similar to this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Features: Contains a diphenylmethoxy group instead of a benzyloxy-phenoxyethyl chain. Lower molecular weight compared to the target compound, suggesting reduced steric hindrance. Limited environmental impact data; full ecological studies are unavailable .
- Applications : Likely a precursor or intermediate in synthesis due to its simpler structure.
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Molecular Weight : 365.83 g/mol (anhydrous)
- Key Features :
- Incorporates a fluorophenyl group and a benzodioxol moiety, enhancing selectivity for serotonin reuptake inhibition.
- Clinically used as a selective serotonin reuptake inhibitor (SSRI) for depression and anxiety.
- Higher polarity due to the fluorine atom and benzodioxol group compared to the target compound .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
- Molecular Formula: C₁₅H₂₀Cl₃NO (estimated)
- Molecular Weight : ~314.6 g/mol (calculated)
- Key Features: Substituted with electron-withdrawing dichloro and methyl groups, increasing metabolic stability. Potential use in antimicrobial or antifungal applications due to halogenated aromatic groups .
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine Hydrochloride
- Molecular Formula: C₂₂H₃₀ClNO
- Molecular Weight : 359.9 g/mol
- Key Features: Bulky 1-methyl-1-phenylethyl substituent enhances lipophilicity and may improve CNS penetration.
Data Table: Structural and Physicochemical Comparison
Key Research Findings and Implications
- Substituent Effects :
- Pharmacological Potential: Paroxetine’s fluorine and benzodioxol groups are critical for its SSRI activity, a feature absent in the target compound . The target compound’s benzyloxy group may offer a balance between lipophilicity and solubility for CNS-targeted applications.
- Safety and Environmental Impact: Limited data on 4-(Diphenylmethoxy)piperidine HCl highlights the need for further ecological studies .
Biologische Aktivität
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring linked to a phenoxy group, which contributes to its unique biological profile. The compound's formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms that play crucial roles in its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Interaction : It has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism. This modulation can lead to either inhibition or activation of these enzymes, affecting the pharmacokinetics of co-administered drugs.
- Receptor Binding : The compound exhibits affinity for several receptor types, potentially influencing neurotransmitter systems and cellular signaling pathways. For instance, it may act on dopamine receptors, implicating it in neuropharmacological applications .
- Apoptosis Induction : In cancer cell lines, this compound has demonstrated cytotoxic effects, promoting apoptosis through the activation of specific signaling pathways like MAPK/ERK.
Cellular Effects
The compound's effects on cellular processes are diverse:
- Cytotoxicity : Exhibits significant cytotoxicity against various cancer cell lines.
- Gene Expression Modulation : Alters gene expression patterns related to cell survival and proliferation.
- Metabolic Effects : Influences cellular metabolism, affecting energy production and overall cell function.
Transport and Distribution
The transport mechanisms involve specific transporters that facilitate cellular uptake. The compound tends to accumulate in organs such as the liver and kidneys, which may enhance its therapeutic effects while also raising concerns about potential toxicity due to accumulation.
Research Findings
Recent studies have evaluated the pharmacological potential of this compound across various models:
Case Studies
- Cancer Treatment : In vitro studies have indicated that treatment with this compound resulted in reduced viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Neuropharmacology : A study investigating its effects on neurotransmitter systems found that the compound could enhance dopaminergic signaling, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.
Q & A
Q. Table 1: Comparative Reactivity of Piperidine Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine Hydrogenation | Pd/C, H₂ (50 psi), EtOH, 12 hrs | 85 | |
| Phenoxyethyl Substitution | 4-(Benzyloxy)phenol, K₂CO₃, DMF, 80°C | 72 |
Q. Table 2: Toxicity Data for Structural Analogues
| Compound | Acute Oral LD₅₀ (Rat) | Skin Irritation | GHS Classification | Source |
|---|---|---|---|---|
| 2-Methoxy-N-(piperidin-4-yl)benzamide HCl | >300 mg/kg | Moderate | H315, H319 | |
| 4-[(2-Nitrophenoxy)methyl]piperidine HCl | N/A | Severe | H314 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
